molecular formula C20H20O5 B138219 Sophoraflavanone B CAS No. 68682-02-0

Sophoraflavanone B

Cat. No. B138219
CAS RN: 68682-02-0
M. Wt: 340.4 g/mol
InChI Key: LPEPZZAVFJPLNZ-UHFFFAOYSA-N
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Description

Sophoraflavanone B (SPF-B) is a prenylated flavonoid that can be isolated from the roots of Desmodium caudatum. It has been studied for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen responsible for various hospital- and community-acquired infections .

Synthesis Analysis

While the provided papers do not detail the synthesis of Sophoraflavanone B, they do mention its isolation from natural sources such as the roots of Desmodium caudatum and Sophora flavescens. The efficient production and capture of related compounds, such as sophoraflavanone G, have been achieved by adding cork tissue to cell suspension cultures of Sophora flavescens, which suggests a potential method for the production of Sophoraflavanone B .

Molecular Structure Analysis

Sophoraflavanone B is a flavanone with a prenyl group, which is a common feature in the structure of flavonoids isolated from the genus Sophora. The presence of this prenyl group is thought to enhance the compound's biological activity. The molecular structure of Sophoraflavanone B is closely related to other flavonoids isolated from Sophora species, such as sophoflavanones A and B, which feature an unusual pyran ring .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving Sophoraflavanone B. However, the flavonoid's activity against MRSA suggests that it interacts with bacterial cell components, such as peptidoglycan, which is supported by the observation of direct binding of SPF-B with peptidoglycan derived from S. aureus .

Physical and Chemical Properties Analysis

Sophoraflavanone B's physical and chemical properties, such as solubility, melting point, and stability, are not explicitly discussed in the provided papers. However, its minimum inhibitory concentration (MIC) against MRSA has been determined to be in the range of 15.6-31.25 µg/mL, indicating its potent antimicrobial activity . The compound's ability to bind directly to bacterial peptidoglycan suggests that it possesses a certain degree of lipophilicity, which may facilitate its interaction with the bacterial cell membrane .

Scientific Research Applications

Antimicrobial Activity

Sophoraflavanone B (SPF-B), derived from Desmodium caudatum, has been identified for its potent antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research shows that SPF-B exhibits minimum inhibitory concentrations (MICs) ranging from 15.6 to 31.25 µg/mL against MRSA. Its mechanism of action involves the disruption of bacterial cell walls and membranes, making it a potential candidate for developing new antibacterial drugs with low resistance profiles. This was supported by studies using transmission electron microscopy to observe morphological changes in MRSA strains treated with SPF-B, indicating its effectiveness in combating multidrug-resistant pathogens (Mun et al., 2014).

Combination Therapy Against MRSA

Sophoraflavanone B has also been studied for its synergistic effects when combined with various antibiotics against MRSA. The combination of SPF-B with β-lactam antibiotics (ampicillin and oxacillin), aminoglycosides (gentamicin), and quinolones (ciprofloxacin and norfloxacin) demonstrated significant reduction in bacterial growth. This indicates that SPF-B could enhance the effectiveness of these antibiotics, potentially leading to more effective treatment strategies against MRSA infections (S. Mun et al., 2013).

Anti-Inflammatory Properties

Sophoraflavanone B has been identified as a powerful agent in reducing inflammation. In studies involving cell models, SPF-B was shown to inhibit the production of pro-inflammatory cytokines and mediate anti-inflammatory effects through various signaling pathways. These findings suggest potential applications of SPF-B in treating inflammatory diseases (Guo et al., 2016).

Anti-Cancer Activity

There is evidence suggesting that Sophoraflavanone B might have anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines, including human oral epidermoid carcinoma cells. This is achieved through mechanisms such as DNA fragmentation, caspase activation, and disruption of mitochondrial function, indicating its potential as an anti-cancer agent (Jeong‐Dan Cha et al., 2007).

General Biological Activities

Sophoraflavanone B belongs to a class of compounds known as prenylated flavonoids, which are noted for their enhanced biological activity due to increased lipophilicity. These compounds, including SPF-B, have shown a range of biological activities such as cytotoxicity, antibacterial, anti-inflammatory, and potential estrogenic activities. Their unique structural features contribute to these diverse biological effects (Boozari et al., 2019).

Future Directions

Sophoraflavanone B, along with other phytochemicals, represents a valuable source of bioactive compounds with potent antimicrobial activities . Future research could focus on understanding its mode of action, optimizing formulations, assessing safety, and exploring its potential in food preservation and other applications .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZZAVFJPLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333502
Record name 8-Isopentenylnaringenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophoraflavanone B

CAS RN

68682-02-0
Record name 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68682-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isopentenylnaringenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
SH Mun, DK Joung, SB Kim, SJ Park… - Foodborne …, 2014 - liebertpub.com
Sophoraflavanone B (SPF-B), a prenylated flavonoid, can be isolated from the roots of Desmodium caudatum. The aim of this study was to determine the mechanism of SPF-B's …
Number of citations: 65 www.liebertpub.com
Y Shirataki, N Motohashi - … VII: Flavonoids and Anthocyanins in Plants …, 2009 - Springer
… Looking at two oral tumor cells (HSC-2, HSG) and normal gingival fibroblast (HGF) in this study, sophoraflavanone G (10), sophoraflavanone B (72), sophoraflavanone A (73), and …
Number of citations: 13 link.springer.com
M Komatsu, I YOKOE, Y SHIRATAKI - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… Sophoraflavanone B (II) was obtained as colorless needles, mp 193—195”, [or];2 —25 (… Therefore, the structure of sophoraflavanone B was represented by IL”) Since the specific optical …
Number of citations: 92 www.jstage.jst.go.jp
SH Mun, OH Kang, DK Joung, SB Kim… - Evidence-Based …, 2013 - hindawi.com
Sophoraflavanone B (SPF-B), a known prenylated flavonoid, was isolated from the roots of Desmodium caudatum. The aim of this study was to determine the antimicrobial synergism of …
Number of citations: 31 www.hindawi.com
M Boozari, S Soltani, M Iranshahi - Phytotherapy Research, 2019 - Wiley Online Library
The genus Sophora (Fabaceae) has been used in traditional medicine for years. Prenylated flavonoids are one of the constituents of Sophora species that play important roles in their …
Number of citations: 44 onlinelibrary.wiley.com
Y Shirataki, I YOKOE, M Noguchi… - Chemical and …, 1988 - jstage.jst.go.jp
… ex BAKER (Leguminosae), together with sophoraflavanone B, licoisoflavone B, calycosin, l-maackiain and medicagol. The structures of I and II were established to be (2S)-5, 7, 2', 4'-…
Number of citations: 76 www.jstage.jst.go.jp
P Zhao, C Hamada, K Inoue, H Yamamoto - Phytochemistry, 2003 - Elsevier
… In the present study, it was found that two precursors of sophoraflavanone G, 8-prenylnaringenin (sophoraflavanone B) and leachianone G, both of which have never been detected …
Number of citations: 21 www.sciencedirect.com
Y SHIRATAKI, M ENDO, I YOKOE… - Chemical and …, 1983 - jstage.jst.go.jp
A new chromone, named sophorachromone A (I), mp 138-139 C, C 19 H 22 O 4, and a new flavanone, named sophoraflavanone A (II), mp 144-145 C, C 25 H 28 O 5, were isolated …
Number of citations: 31 www.jstage.jst.go.jp
小松曼耆, 横江一朗, 白瀧義明 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
… Sophoraflavanone B (II) was obtained as colorless needles, mp 193—195”, [or];2 —25 (… Therefore, the structure of sophoraflavanone B was represented by IL”) Since the specific optical …
Number of citations: 1 jlc.jst.go.jp
HW Lee, HW Ryu, MG Kang, D Park, SR Oh… - Bioorganic & Medicinal …, 2016 - Elsevier
Monoamine oxidase (MAO) catalyzes the oxidation of monoamines and its two isoforms, MAO-A and MAO-B, break down neurotransmitter amines. Of the compounds isolated from the …
Number of citations: 84 www.sciencedirect.com

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